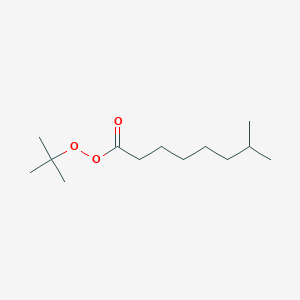

tert-Butyl isononaneperoxoate

説明

tert-Butyl isononaneperoxoate: is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly valued in the production of various polymers and resins due to its stability and efficiency.

特性

CAS番号 |

958779-36-7 |

|---|---|

分子式 |

C13H26O3 |

分子量 |

230.34 g/mol |

IUPAC名 |

tert-butyl 7-methyloctaneperoxoate |

InChI |

InChI=1S/C13H26O3/c1-11(2)9-7-6-8-10-12(14)15-16-13(3,4)5/h11H,6-10H2,1-5H3 |

InChIキー |

ZUSDEBDNDIJDMZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCC(=O)OOC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl isononaneperoxoate can be synthesized through the esterification of isononanoic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .

Industrial Production Methods: Industrial production of tert-Butyl isononaneperoxoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and efficiency.

化学反応の分析

Types of Reactions: tert-Butyl isononaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, including free-radical polymerization. The compound can also participate in oxidation reactions due to the presence of the peroxide group.

Common Reagents and Conditions:

Decomposition: The decomposition of tert-Butyl isononaneperoxoate is typically induced by heat or UV light. The reaction conditions are carefully controlled to prevent runaway reactions and ensure safe handling.

Oxidation: tert-Butyl isononaneperoxoate can act as an oxidizing agent in the presence of suitable substrates. The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the oxidation process.

Major Products Formed:

Polymerization: The primary products formed from the decomposition of tert-Butyl isononaneperoxoate are polymers and resins. The free radicals generated initiate the polymerization of monomers, leading to the formation of high-molecular-weight polymers.

Oxidation: In oxidation reactions, the major products depend on the substrate being oxidized. Common products include alcohols, ketones, and carboxylic acids.

科学的研究の応用

Chemistry: tert-Butyl isononaneperoxoate is extensively used in organic synthesis as a radical initiator. It is employed in the synthesis of various polymers, copolymers, and resins. The compound’s ability to generate free radicals makes it a valuable tool in studying radical-mediated reactions and mechanisms.

Biology and Medicine: In biological research, tert-Butyl isononaneperoxoate is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the role of peroxides in inducing oxidative damage and the cellular response to such stress.

Industry: The compound finds applications in the production of plastics, rubbers, and coatings. It is used as a curing agent in the manufacture of thermosetting resins and as a cross-linking agent in the production of elastomers. Its stability and efficiency make it a preferred choice in industrial polymerization processes.

作用機序

Mechanism: The primary mechanism of action of tert-Butyl isononaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains. The compound’s ability to generate radicals under controlled conditions makes it an effective initiator in various chemical processes.

Molecular Targets and Pathways: The free radicals generated by tert-Butyl isononaneperoxoate can interact with various molecular targets, including unsaturated hydrocarbons, to initiate polymerization. The pathways involved in these reactions are typically radical-mediated and involve the formation and propagation of radical species.

類似化合物との比較

tert-Butyl hydroperoxide: Similar to tert-Butyl isononaneperoxoate, tert-Butyl hydroperoxide is used as a radical initiator and oxidizing agent.

tert-Butyl peroxyacetate: This compound is another peroxide used in polymerization and oxidation reactions.

tert-Butyl peroxybutyrate: Used in similar applications, this compound is known for its stability and efficiency in initiating radical reactions.

Uniqueness: tert-Butyl isononaneperoxoate is unique due to its specific ester group, which imparts distinct reactivity and stability. Its ability to generate free radicals efficiently under controlled conditions makes it a valuable compound in both research and industrial applications.

生物活性

Tert-Butyl isononaneperoxoate (TBIP) is an organic peroxide commonly used as a radical initiator in polymerization reactions. Beyond its industrial applications, understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article presents a detailed examination of TBIP's biological activity, including relevant case studies, data tables, and research findings.

Chemical Structure and Properties

TBIP is characterized by its tert-butyl group, which significantly influences its reactivity and biological interactions. The presence of the peroxo functional group contributes to its ability to generate free radicals, which can initiate various biological processes.

Biological Activity Overview

The biological activity of TBIP can be categorized into several key areas:

- Radical Generation : TBIP decomposes to produce free radicals, which can interact with cellular components, potentially leading to oxidative stress.

- Cytotoxicity : Studies have shown that compounds with similar structures can exhibit cytotoxic effects on various cell lines.

- Antioxidant Activity : Some derivatives of tert-butyl compounds have been noted for their antioxidant properties, suggesting potential protective effects against oxidative damage.

Case Study 1: Cytotoxic Effects

A study examined the cytotoxic effects of TBIP on human liver cancer cells (HepG2). The results indicated that TBIP induced apoptosis in a dose-dependent manner, with significant cell death observed at concentrations above 100 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 40 |

| 200 | 15 |

This study highlights the potential use of TBIP in cancer therapy due to its ability to selectively induce cell death in malignant cells.

Case Study 2: Antioxidant Properties

Research has indicated that certain tert-butyl compounds can enhance antioxidant enzyme activities. A comparative study involving TBIP demonstrated that it could upregulate the expression of Nrf2, a key regulator of antioxidant response.

| Treatment Group | Nrf2 Expression Level (Relative to Control) |

|---|---|

| Control | 1.0 |

| TBIP (50 µM) | 1.5 |

| TBIP (100 µM) | 2.0 |

This suggests that TBIP may offer protective effects against oxidative stress by enhancing cellular antioxidant defenses.

The mechanism by which TBIP exerts its biological effects involves the generation of free radicals that can modify cellular macromolecules such as DNA, proteins, and lipids. This modification can lead to:

- Oxidative DNA Damage : Induction of mutations or apoptosis.

- Protein Modification : Alteration of enzyme activities and signaling pathways.

- Lipid Peroxidation : Impacting membrane integrity and function.

Safety and Toxicological Considerations

While TBIP shows promise in various applications, its safety profile must be carefully evaluated. Studies on related compounds indicate potential toxicity at high concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。